molecular formula C20H15NO2 B371580 3-Nitro-6-(2-phenylvinyl)-1,1'-biphenyl

3-Nitro-6-(2-phenylvinyl)-1,1'-biphenyl

Cat. No.: B371580
M. Wt: 301.3g/mol
InChI Key: QIJQBCXFHPMLNW-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-6-(2-phenylvinyl)-1,1'-biphenyl is a nitro-substituted biphenyl derivative featuring a vinylphenyl group at the 6-position and a nitro group at the 3-position. For instance, biphenyl esters exhibit anti-tyrosinase activity, suggesting possible dermatological or cosmetic uses for nitro-vinyl biphenyl derivatives . The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of tetrahydro-biphenyl ketones .

Properties

Molecular Formula

C20H15NO2

Molecular Weight

301.3g/mol

IUPAC Name

4-nitro-2-phenyl-1-[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C20H15NO2/c22-21(23)19-14-13-18(12-11-16-7-3-1-4-8-16)20(15-19)17-9-5-2-6-10-17/h1-15H/b12-11-

InChI Key

QIJQBCXFHPMLNW-QXMHVHEDSA-N

SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis and Gaps

  • Toxicity Data : While PCBs are rigorously regulated, nitro- and vinyl-substituted biphenyls lack comprehensive toxicological profiles .
  • Synthetic Routes : Evidence suggests palladium-catalyzed methods are viable for biphenyl derivatives, but optimization for the target compound remains unexplored .

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